Fmoc-Val-Pro-OH

Vue d'ensemble

Description

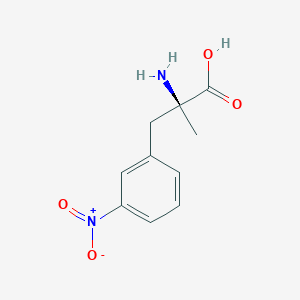

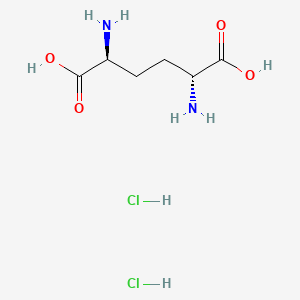

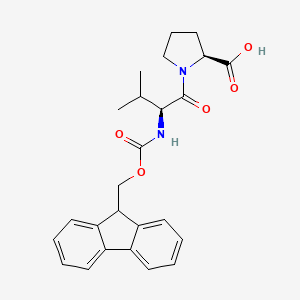

Fmoc-Val-Pro-OH is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formation of Side Products in Fmoc-Protections : Obkircher, Stähelin, and Dick (2008) identified an unknown side product formed during the Fmoc-protection of H–α–Me–Val–OH, which turned out to be Fmoc–β–Ala–OH. This finding highlighted potential complications in reactions involving Fmoc-OSu, a common reagent in peptide synthesis (Obkircher, Stähelin, & Dick, 2008).

Synthesis of Fluorinated Peptides : Tran et al. (1997) explored the synthesis of fluorinated peptides, such as Fmoc-Phe-Pro(F)-OMe and Fmoc-Pro(F)-Val-Val-OMe, using N-Fmoc-4-fluoro-L-proline methyl ester. These peptides were studied as potential inhibitors of HIV protease (Tran et al., 1997).

Self-Assembled Structures of Fmoc Modified Amino Acids : Gour et al. (2021) reported on the self-assembling properties of various Fmoc modified amino acids, including Fmoc-Val-OH. They studied the morphology of these self-assembled structures under different conditions, contributing to the understanding of potential applications in nanotechnology and materials science (Gour et al., 2021).

Capillary Zone Electrophoresis of Fmoc-Amino Acids : Wu Hong-li (2005) investigated the enantioseparation of Fmoc-Val-OH using capillary zone electrophoresis. This research contributes to the analytical methods used in studying Fmoc-amino acids (Wu Hong-li, 2005).

Antibacterial Nanoassemblies : Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated amino acids. They explored the integration of these nanoassemblies within resin-based composites for biomedical applications, showcasing the potential of Fmoc-amino acids in creating enhanced materials with antibacterial properties (Schnaider et al., 2019).

Synthesis of Peptide-Ligand Affinity Matrices : Englebretsen and Harding (1993) used Fmoc-based solid-phase peptide synthesis to create peptide-ligand affinity matrices, which were then employed for the isolation of chymosin, an aspartic protease. This application demonstrates the utility of Fmoc-amino acids in creating specific affinity matrices for protein isolation (Englebretsen & Harding, 1993).

Mécanisme D'action

Target of Action

The primary target of Fmoc-Val-Pro-OH is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This process is crucial in the synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s important to note that the fmoc group is base-labile , which means it can be rapidly removed in basic conditions

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, Fmoc is removed rapidly in basic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. Additionally, the temperature may also play a role, as certain reactions used to introduce or remove the Fmoc group are temperature-dependent .

Analyse Biochimique

Biochemical Properties

Fmoc-Val-Pro-OH interacts with various biomolecules in the context of peptide synthesis. The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing unwanted side reactions during the synthesis process . This protection is temporary and can be removed under certain conditions, allowing the amino acid to participate in peptide bond formation .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation and protection of peptide bonds. The Fmoc group protects the amine group of the amino acid during the synthesis process, preventing it from reacting prematurely . When the conditions are right, the Fmoc group is removed, allowing the amino acid to form a peptide bond with another amino acid .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those that catalyze the formation and cleavage of peptide bonds .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSGKNIZOXLKU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207531 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-49-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.